molecular formula C10H15BO4 B1316330 (2,4-Diethoxyphenyl)boronic acid CAS No. 1072952-01-2

(2,4-Diethoxyphenyl)boronic acid

Cat. No.: B1316330
CAS No.: 1072952-01-2
M. Wt: 210.04 g/mol
InChI Key: KTSBUFFGNADTOT-UHFFFAOYSA-N
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Description

(2,4-Diethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO4. It is a derivative of phenylboronic acid where two ethoxy groups are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,4-Diethoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The process involves the use of boric esters and organometallic reagents under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the recovery of the boronic acid component .

Chemical Reactions Analysis

Types of Reactions: (2,4-Diethoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: Typically performed in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2,4-Diethoxyphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Diethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

    (2,4-Dimethoxyphenyl)boronic acid: Similar in structure but with methoxy groups instead of ethoxy groups.

    (2,6-Dimethoxyphenyl)boronic acid: Another similar compound with methoxy groups at the 2 and 6 positions.

Uniqueness: (2,4-Diethoxyphenyl)boronic acid is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy-substituted counterparts. This can lead to differences in reaction conditions and product yields, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(2,4-diethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSBUFFGNADTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584905
Record name (2,4-Diethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-01-2
Record name (2,4-Diethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072952-01-2
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